5-Chloropicolinimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

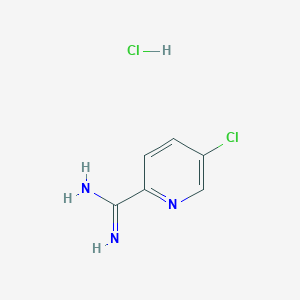

2D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOJVZFDKUBUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704292 | |

| Record name | 5-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-48-5 | |

| Record name | 5-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloropicolinimidamide Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties and Synthetic Potential of a Key Heterocyclic Building Block

Introduction

5-Chloropicolinimidamide hydrochloride is a halogenated pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structural features—a pyridine ring substituted with a chlorine atom and an imidamide group—position it as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the imidamide moiety offers a key site for further chemical modifications. This technical guide provides a detailed overview of the known physicochemical properties of this compound, alongside a discussion of its potential applications and synthetic utility, drawing upon data from available sources and inferences from structurally related compounds.

Chemical Identity and Molecular Structure

At its core, the structure of this compound features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at the 5-position with a chlorine atom and at the 2-position with a carboximidamide group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

| Identifier | Value | Source |

| CAS Number | 1179360-48-5 | [1] |

| Molecular Formula | C₆H₇Cl₂N₃ | [1] |

| Molecular Weight | 192.04 g/mol | [1] |

| IUPAC Name | 5-chloropyridine-2-carboximidamide;hydrochloride | N/A |

| Synonyms | 5-chloro-2-pyridinecarboximidamide hydrochloride | [2] |

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

| Property | Value/Information | Source |

| Physical Form | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage | Refrigerator | [2] |

| Solubility | No specific data available. As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol. | |

| Melting Point | Not explicitly reported. | |

| pKa | Not explicitly reported. The pyridine nitrogen and the imidamide group are basic and will have associated pKa values. | |

| LogP | Not explicitly reported. The presence of the chlorine atom will increase lipophilicity compared to the unsubstituted parent compound. |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the protons of the imidamide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine atom and the imidamide group.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbon atom attached to the chlorine will show a characteristic chemical shift, and the carbon of the imidamide group will appear in the downfield region.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the imidamide group, C=N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆ClN₃) and an isotopic pattern characteristic of a molecule containing one chlorine atom.

Stability and Reactivity

As a hydrochloride salt, this compound is expected to be a relatively stable solid under standard storage conditions (refrigerated and dry).

-

Hydrolytic Stability: The imidamide functional group may be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding picolinamide. The rate of hydrolysis would be dependent on pH and temperature.

-

Reactivity: The imidamide group is a versatile functional handle for further chemical transformations. It can participate in reactions such as N-acylation, N-alkylation, and cyclization reactions to form various heterocyclic systems. The chlorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient, making such reactions challenging without strong activation.

Potential Applications in Drug Discovery and Organic Synthesis

Chlorine-containing compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] this compound serves as a valuable building block for the synthesis of novel compounds with potential biological activity.

Workflow for Synthetic Elaboration:

Caption: Potential synthetic pathways originating from this compound.

The imidamide functionality can be utilized to construct various five- and six-membered heterocyclic rings, which are common motifs in many drug molecules. Furthermore, the chloro-substituted pyridine core is a well-established pharmacophore in numerous bioactive compounds. The combination of these two features in a single molecule makes this compound an attractive starting material for generating libraries of diverse compounds for high-throughput screening.

Analytical Methodologies

For the analysis and characterization of this compound and its derivatives, standard analytical techniques would be employed.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would likely provide good separation. UV detection would be appropriate due to the aromatic nature of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While the hydrochloride salt is non-volatile, the free base could potentially be analyzed by GC-MS, possibly after derivatization to improve its thermal stability and chromatographic behavior.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the identity of the compound and any synthesized derivatives.

-

Infrared (IR) Spectroscopy: FT-IR is a quick and simple method to confirm the presence of key functional groups.

Safety and Handling

Based on the GHS pictograms provided by suppliers, this compound should be handled with care.[2] It is classified as a warning-level hazard and is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its physicochemical properties are sparse in the public domain, its structural features suggest it is a stable, versatile starting material. The presence of both a reactive imidamide group and a modifiable chloro-substituted pyridine ring provides multiple avenues for the synthesis of diverse and complex molecules. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutic agents.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Chloropicolinimidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: The Enigmatic Potential of 5-Chloropicolinimidamide Derivatives

The 5-chloropicolinimidamide scaffold represents a promising, yet relatively underexplored, frontier in medicinal chemistry. Its derivatives have emerged in scientific literature as possessing a diverse array of biological activities, hinting at a multitude of potential therapeutic applications. These activities span from antimicrobial and anticancer to anti-inflammatory effects. However, a unified, well-defined mechanism of action for this class of compounds remains elusive. This guide serves as a comprehensive technical resource for researchers and drug development professionals dedicated to unraveling the intricate molecular interactions and cellular consequences of 5-Chloropicolinimidamide derivatives. We will delve into the known biological effects of structurally related compounds and, more importantly, provide a strategic and methodological framework for the de novo elucidation of the mechanism of action for novel derivatives.

Part 1: Deconstructing the Known Biological Landscape

Initial investigations into compounds bearing the picolinimidamide moiety or related chloropyridine structures have revealed a spectrum of biological activities. Understanding these provides the foundational context for hypothesizing and subsequently testing the mechanism of action of novel 5-chloropicolinimidamide derivatives.

Antimicrobial Activity: A Primary Focus

A significant body of research points towards the potential of related structures as antimicrobial agents, particularly against Mycobacterium tuberculosis. For instance, a series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives have demonstrated promising in vitro antimycobacterial activity.[1] Molecular docking studies on these compounds have suggested that they may act as inhibitors of MurB, an essential enzyme in the biosynthesis of the bacterial cell wall.[1] This provides a critical starting point for investigating new 5-chloropicolinimidamide derivatives as potential inhibitors of key bacterial enzymes.

Similarly, 8-hydroxyquinoline derivatives have been identified as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA), a validated target for antitubercular drugs.[2] This highlights the potential for chloropicolinimidamide derivatives to target essential enzymatic pathways in pathogens.

Anticancer and Anti-inflammatory Potential

Beyond antimicrobial effects, related heterocyclic compounds have shown promise in oncology and immunology. For example, certain quinoline-5-sulfonamide derivatives have exhibited anticancer activity against various cell lines, including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549).[3] The proposed mechanism for one active compound involved the decreased expression of histone H3 and an increase in the transcriptional activity of p53 and p21, alongside alterations in the expression of BCL-2 and BAX genes, suggesting an induction of apoptosis.[3]

In the realm of inflammation, morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[4] This anti-inflammatory effect was attributed to the dramatic reduction in the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Enzyme Inhibition: A Common Mechanistic Theme

A recurring theme across the diverse biological activities of these related compounds is their ability to act as enzyme inhibitors. Examples include:

-

α-Glucosidase Inhibition: Novel 2-(quinoline-2-ylthio)acetamide derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential application in managing type 2 diabetes mellitus.[5]

-

Histone Deacetylase (HDAC) Inhibition: Derivatives containing a 2,5-diketopiperazine skeleton have shown inhibitory activity against Class I HDACs, a well-established target in cancer therapy.[6]

This collective evidence strongly suggests that a primary avenue for investigating the mechanism of action of novel 5-chloropicolinimidamide derivatives should be the identification of specific enzymatic targets.

Part 2: A Strategic Workflow for Mechanistic Elucidation

The following section outlines a systematic, multi-pronged approach to characterizing the mechanism of action of a novel 5-chloropicolinimidamide derivative. This workflow is designed to be a self-validating system, where findings from one experimental phase inform the design of the next.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to understand the primary biological effect of the compound.

Experimental Protocol: Cell-Based Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of cell lines representing different disease areas (e.g., various cancer cell lines, bacterial strains, inflammatory cell models like RAW 264.7 macrophages).

-

Assay for Cytotoxicity/Growth Inhibition:

-

For mammalian cells, utilize a standard MTS or MTT assay to determine the half-maximal inhibitory concentration (IC50).

-

For bacteria, determine the minimum inhibitory concentration (MIC) using the microplate alamar blue assay method.[1]

-

-

Data Analysis: Compare the IC50/MIC values across the cell line panel to identify potential selectivity and guide further investigation.

Data Presentation: Summary of Phenotypic Screening Results

| Cell Line/Bacterial Strain | IC50 / MIC (µM) | Primary Observation |

| Mycobacterium tuberculosis H37Rv | ||

| Staphylococcus aureus ATCC 29213 | ||

| Human Breast Adenocarcinoma (MDA-MB-231) | ||

| Human Lung Adenocarcinoma (A549) | ||

| RAW 264.7 Macrophages (LPS-stimulated) | (e.g., Inhibition of NO production) |

Phase 2: Target Identification and Validation

Based on the phenotypic screening results, the next phase focuses on identifying the specific molecular target(s).

Workflow for Target Identification

Caption: A workflow for identifying the molecular target of a novel compound.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

-

Select a Panel of Kinases: Based on the cancer cell line data, select a panel of relevant kinases.

-

Prepare Assay Buffer and Reagents: This will include the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubate: Allow the kinase reaction to proceed for a defined period.

-

Detect Kinase Activity: Use a suitable detection method, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

Calculate IC50: Determine the concentration of the compound that causes 50% inhibition of kinase activity.

Phase 3: Elucidation of Downstream Signaling Pathways

Once a target is validated, the subsequent step is to map the downstream cellular consequences of target engagement.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

-

Cell Treatment: Treat the relevant cell line with the compound at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by size, transfer them to a membrane, and probe with primary antibodies against key signaling proteins (e.g., p53, p21, cleaved caspase-3 for apoptosis; p-AKT, p-ERK for survival pathways).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the changes in protein expression or phosphorylation status.

Signaling Pathway Visualization

Caption: A hypothetical signaling pathway for a 5-Chloropicolinimidamide derivative.

Part 3: Advanced Methodologies and Future Directions

To further deepen the understanding of the mechanism of action, more advanced techniques can be employed.

-

Structural Biology: Co-crystallization of the compound with its target enzyme can provide atomic-level details of the binding interaction, guiding future structure-activity relationship (SAR) studies.

-

Transcriptomics and Proteomics: RNA-sequencing and quantitative mass spectrometry can offer an unbiased, global view of the changes in gene and protein expression following compound treatment, potentially revealing novel targets and pathways.

-

In Vivo Studies: Efficacy studies in animal models of the relevant disease are crucial to validate the in vitro findings and assess the therapeutic potential of the compound.[5][7]

Conclusion: A Roadmap to Discovery

The 5-chloropicolinimidamide scaffold holds considerable promise for the development of new therapeutic agents. While a single, overarching mechanism of action for this class of compounds is not yet defined, the diverse biological activities of related structures provide a fertile ground for hypothesis-driven research. The systematic, multi-faceted approach outlined in this guide, from broad phenotypic screening to detailed pathway analysis, provides a robust framework for elucidating the mechanism of action of novel 5-chloropicolinimidamide derivatives. By combining rigorous experimental design with insightful data interpretation, researchers can unlock the full therapeutic potential of this intriguing class of molecules.

References

- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of antimycobacterial 8-hydroxyquinoline derivatives as in vitro enzymatic inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloropicolinimidamide Hydrochloride

Introduction

5-Chloropicolinimidamide hydrochloride is a compound of significant interest within contemporary pharmaceutical research and development. Its structural features, comprising a chlorinated pyridine ring and an imidamide functional group, suggest a potential for diverse pharmacological activities. As with any promising new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is paramount for successful formulation, manufacturing, and ultimately, therapeutic application. This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and advancing drug development programs.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C6H7Cl2N3 |

| Molecular Weight | 208.05 g/mol |

| Appearance | White to off-white solid (predicted) |

| CAS Number | Not available |

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. For this compound, its hydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base. However, a comprehensive solubility profile across a range of solvents and pH values is essential for formulation development.

Theoretical Considerations

The solubility of this compound will be governed by the interplay of its molecular structure and the properties of the solvent. The presence of the chlorine atom and the pyridine ring introduces some lipophilicity, while the imidamide and hydrochloride moieties contribute to its polarity and ability to form hydrogen bonds.

Experimental Determination of Solubility

A robust method for determining the equilibrium solubility of this compound involves the shake-flask method. This technique is straightforward and provides

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-Chloropicolinimidamide Hydrochloride

A Note to the Researcher: Publicly available data on the specific in vitro biological activities of 5-Chloropicolinimidamide hydrochloride is limited. This guide, therefore, serves as a comprehensive, experience-driven framework for initiating and conducting a thorough investigation into the potential biological effects of this and similar novel chemical entities. It is structured to guide a research program from broad initial screening to more focused mechanistic studies.

Part 1: Introduction and Rationale for Investigation

This compound is a small molecule featuring a chlorinated pyridine ring and an imidamide functional group. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the electron-withdrawing chlorine atom suggest potential interactions with various biological targets. The imidamide group, a bioisostere of amidines and guanidines, can participate in hydrogen bonding and electrostatic interactions, making it a candidate for binding to enzyme active sites, particularly those that recognize arginine or similar residues.

This guide outlines a logical progression of in vitro assays to systematically characterize the biological profile of this compound, focusing on identifying its primary cellular and molecular effects.

Part 2: Initial Broad-Spectrum Biological Screening

The initial phase of investigation aims to cast a wide net to identify any potential biological activity. This is typically achieved through a combination of cytotoxicity screening across diverse cell lines and broad-panel enzyme inhibition assays.

Cytotoxicity Profiling

A fundamental first step is to determine the compound's effect on cell viability. This provides a therapeutic window and can indicate potential anticancer or antimicrobial activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate various human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Cytotoxicity Profile

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| HEK293 | Normal Kidney | Experimental Value |

Workflow for Cytotoxicity Screening

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Broad-Panel Enzyme Inhibition Screening

Given the structural motifs of this compound, screening against common enzyme families is a prudent step.

-

Kinases: The pyridine core is a common feature in kinase inhibitors.

-

Proteases: The imidamide group may interact with active sites of proteases, particularly serine and cysteine proteases.

-

Monoamine Oxidase (MAO): The overall structure bears some resemblance to known MAO inhibitors.

A fee-for-service screen against a panel of these enzymes can provide rapid insights into potential molecular targets.

Part 3: Mechanistic Elucidation of Observed Activities

Should the initial screening reveal significant activity (e.g., potent cytotoxicity against a specific cell line or inhibition of a particular enzyme), the next phase involves delving into the mechanism of action.

Case Study: Investigating a Potential Anticancer Mechanism

Assuming the cytotoxicity screen revealed potent and selective activity against a cancer cell line, a logical follow-up would be to investigate the mode of cell death and the underlying signaling pathways.

Experimental Protocol: Apoptosis Induction via Annexin V/PI Staining

-

Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Experimental Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Treat cells as above, then lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Caption: A potential intrinsic apoptosis pathway initiated by a novel compound.

Part 4: Enzyme Inhibition Kinetics

If the initial screen identifies a specific enzyme target, it is crucial to characterize the nature of the inhibition.

Experimental Protocol: Michaelis-Menten Kinetics

-

Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of its substrate.

-

Inhibitor Addition: For inhibitor studies, include a fixed concentration of this compound in a parallel set of reactions.

-

Reaction Monitoring: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of the inhibitor.

-

Lineweaver-Burk Plot: Create a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the mode of inhibition (competitive, non-competitive, or uncompetitive).

Data Presentation: Enzyme Inhibition Parameters

| Parameter | No Inhibitor | + 5-Chloropicolinimidamide HCl |

| Vmax | Experimental Value | Experimental Value |

| Km | Experimental Value | Experimental Value |

| Mode of Inhibition | N/A | Determined from Plot |

Part 5: Concluding Remarks and Future Directions

This guide provides a foundational framework for the in vitro characterization of this compound. The results from these experiments would provide a strong basis for further preclinical development, including:

-

Lead Optimization: Chemical modification of the scaffold to improve potency and selectivity.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models.

-

ADME/Tox Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity.

The systematic approach outlined herein ensures a thorough and scientifically rigorous evaluation of a novel compound's biological potential.

The Role of 5-Chloropicolinimidamide Hydrochloride in TAU Protein Research: An In-depth Technical Guide

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

Upon a comprehensive review of the current scientific literature, it has become evident that there is no established or documented role for 5-Chloropicolinimidamide hydrochloride in the field of TAU protein research. Extensive searches have yielded no specific data linking this compound to the study of TAU aggregation, phosphorylation, or its function in the context of neurodegenerative diseases.

Therefore, this guide has been re-scoped to address the broader, yet critically important, area of chemical intervention in TAU pathology. We will provide a comprehensive technical overview of the strategies and methodologies employed in the discovery and characterization of small molecule modulators of TAU protein, a field of intense investigation in the quest for therapies for Alzheimer's disease and other tauopathies. This guide will serve as a foundational resource for understanding the chemical biology approaches to tackling TAU-related neurodegeneration, the very context in which a novel compound like this compound would be evaluated.

Part 1: The TAU Protein in Health and Disease - A Foundation for Therapeutic Intervention

The microtubule-associated protein TAU is a natively unfolded protein primarily expressed in neurons, where it plays a crucial role in the assembly and stability of microtubules, essential components of the neuronal cytoskeleton.[1][2] The proper functioning of microtubules is critical for axonal transport, synaptic plasticity, and overall neuronal health.[1][3]

In a class of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy, the TAU protein undergoes significant post-translational modifications, detaches from microtubules, and aggregates into insoluble fibrils.[3][4][5] These aggregates form the characteristic neurofibrillary tangles (NFTs) that are a hallmark of these diseases.[2][3]

Post-Translational Modifications: The Switches of TAU Pathology

A multitude of post-translational modifications (PTMs) have been identified on the TAU protein, with phosphorylation being the most extensively studied.[6][7]

-

Phosphorylation: Hyperphosphorylation of TAU is a key event that reduces its affinity for microtubules and promotes its aggregation.[2][8] Several kinases, including GSK-3β and CDK5, are implicated in this pathological process.[3][8]

-

Acetylation: The acetylation of specific lysine residues within the microtubule-binding region of TAU can also promote its aggregation and is considered a significant pathogenic modification.

-

Other Modifications: Ubiquitination, methylation, glycosylation, and truncation are other PTMs that contribute to the complex pathobiology of TAU.[6][7]

The intricate interplay of these PTMs dictates the conformational state of TAU, its subcellular localization, and its propensity to aggregate, making them attractive targets for therapeutic intervention.[6]

Part 2: Strategies for Small Molecule Intervention in TAU Pathology

The development of small molecules to counteract TAU pathology is a major focus of drug discovery efforts. These efforts can be broadly categorized into several key strategies:

-

Inhibition of TAU Aggregation: This is the most direct approach, aiming to prevent the formation of toxic TAU oligomers and fibrils or to disaggregate existing aggregates.

-

Modulation of TAU Post-Translational Modifications: This involves targeting the enzymes responsible for pathological PTMs, such as kinases and acetyltransferases, to maintain TAU in a more physiological state.[8]

-

Enhancement of TAU Clearance: This strategy focuses on up-regulating cellular machinery, such as the ubiquitin-proteasome system and autophagy, to clear misfolded and aggregated TAU.[3]

-

Stabilization of Microtubules: By compensating for the loss of functional TAU, microtubule-stabilizing agents aim to preserve neuronal function.

The following diagram illustrates the primary strategies for therapeutic intervention in TAU pathology.

Caption: Therapeutic strategies targeting the TAU pathological cascade.

Part 3: Experimental Workflows for the Discovery of TAU Aggregation Inhibitors

The identification and validation of small molecule inhibitors of TAU aggregation is a multi-step process that relies on a combination of in vitro and cell-based assays.

In Vitro TAU Aggregation Assays

These cell-free assays are the workhorse for high-throughput screening of compound libraries. A common workflow involves inducing the aggregation of recombinant TAU protein and monitoring the process in the presence and absence of test compounds.

Workflow for In Vitro TAU Aggregation Assay:

Caption: A typical workflow for an in vitro TAU aggregation assay.

Detailed Protocol: Thioflavin T (ThT) Fluorescence Assay for TAU Aggregation

-

Reagent Preparation:

-

Prepare a stock solution of recombinant TAU protein (e.g., the K18 fragment, which contains the four microtubule-binding repeats) in an appropriate buffer (e.g., PBS).

-

Prepare a stock solution of an aggregation inducer, such as heparin or arachidonic acid.

-

Prepare a stock solution of Thioflavin T (ThT) in buffer and filter it to remove any aggregates.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

In a 96-well plate, add the recombinant TAU protein to each well.

-

Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Initiate the aggregation by adding the inducer to all wells.

-

-

Incubation and Measurement:

-

Seal the plate and incubate it at 37°C with gentle shaking.

-

At specified time intervals, measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

-

-

Data Analysis:

-

Plot the fluorescence intensity over time to generate aggregation curves.

-

Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal to the vehicle control.

-

Determine the IC50 value for active compounds.

-

Cell-Based Models of Tauopathy

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of hit compounds from in vitro screens. These models often involve the overexpression of mutant TAU or the use of "seeding" techniques where pre-formed TAU fibrils are introduced into cells to induce the aggregation of endogenous TAU.

Table 1: Comparison of Common Cell-Based Models for TAU Aggregation Studies

| Model System | Advantages | Disadvantages |

| HEK293 or SH-SY5Y cells overexpressing mutant TAU | High-throughput compatible, easy to transfect and maintain. | Overexpression may not reflect physiological protein levels, non-neuronal cell lines. |

| Primary Neuronal Cultures with TAU "Seeding" | More physiologically relevant, allows for the study of neuron-specific effects. | Technically more demanding, lower throughput, potential for variability. |

| Induced Pluripotent Stem Cell (iPSC)-derived Neurons from patients | Highly disease-relevant, patient-specific genetics. | Expensive, time-consuming to generate and differentiate, significant variability. |

Part 4: Concluding Remarks and Future Perspectives

While the specific role of this compound in TAU research remains undefined, the broader field of small molecule modulators of TAU pathology is vibrant and holds immense promise. The continued development of sophisticated screening assays, coupled with a deeper understanding of the complex biology of TAU, will undoubtedly lead to the discovery of novel chemical entities with the potential to halt the progression of devastating neurodegenerative diseases. The methodologies and strategies outlined in this guide provide a robust framework for the evaluation of any new compound, including picolinimidamide derivatives, for their potential therapeutic utility in the fight against tauopathies.

References

- 1. In Silico Studies in Drug Research Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]

- 6. Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

The Picolinimidamide Scaffold: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of clinically successful drugs.[1] Within the diverse landscape of pyridine-containing scaffolds, picolinamide and its close analog, picolinimidamide, represent privileged structures with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of picolinamide analogs, leveraging a wealth of existing research to build a prospective SAR framework for the lesser-studied picolinimidamide derivatives. We will delve into the synthetic methodologies, key biological targets, and the critical structural modifications that govern the activity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of picolinamide and picolinimidamide analogs for the discovery of novel therapeutic agents.

Introduction: The Prominence of the Picolinamide Core

The picolinamide scaffold, characterized by a pyridine-2-carboxamide moiety, has proven to be a versatile template for the development of a wide array of biologically active molecules. Its derivatives have demonstrated efficacy as antibacterial, anticancer, and enzyme-inhibiting agents.[2][3][4] The strategic placement of the carboxamide group at the 2-position of the pyridine ring allows for critical interactions with biological targets through hydrogen bonding and metal chelation, making it an attractive starting point for drug design.

This guide will first establish a robust understanding of the well-documented SAR of picolinamide analogs, drawing from numerous studies to highlight the impact of structural modifications on their biological activity. This foundational knowledge will then serve as a springboard to explore the closely related picolinimidamide scaffold.

The Picolinamide SAR Landscape: A Foundation for Discovery

The biological activity of picolinamide analogs is exquisitely sensitive to substitutions on both the pyridine ring and the amide functionality. The following sections dissect the SAR of picolinamides across various therapeutic areas.

Picolinamides as Antibacterial Agents

A significant body of research has focused on the development of picolinamide analogs as selective inhibitors of Clostridioides difficile, a leading cause of hospital-acquired infections.[2][5]

Key SAR Insights for Antibacterial Picolinamides:

-

Pyridine Core: The picolinamide core itself is crucial for potent and selective activity against C. difficile.[2]

-

Amide Substituent: The nature of the substituent on the amide nitrogen plays a critical role in determining potency and selectivity.

-

Ether Linkage: Introduction of an ether linkage between the pyridine core and a phenyl ring can lead to potent activity, with MIC values for C. difficile of ≤1 μg·mL–1.[2]

-

Solubilizing Groups: The addition of a carboxylate group, either as a salt or an ester, can improve water solubility while maintaining potent antibacterial activity.[2]

Table 1: Structure-Activity Relationship of Picolinamide Analogs Against C. difficile

| Compound ID | R1 (Pyridine Substitution) | R2 (Amide Substitution) | MIC against C. difficile (µg/mL) | Selectivity (MICMRSA/MICC. difficile) |

| Analog 87 | H | Substituted Oxazole-Phenyl | 0.125 | >1000 |

| Analog 106 | H | O-Phenyl | ≤1 | High |

| Analog 112 | H | Phenyl-COONa | Potent | High |

Data synthesized from literature reports for illustrative purposes.[2]

Picolinamides as Anticancer Agents

Picolinamide derivatives have also emerged as promising candidates for cancer therapy, with analogs demonstrating inhibitory activity against various cancer cell lines and key oncogenic kinases.[3][6]

Key SAR Insights for Anticancer Picolinamides:

-

N-Methylpicolinamide-4-thiol Derivatives: A novel series of N-methylpicolinamide-4-thiol derivatives have shown potent and broad-spectrum anti-proliferative activities. For instance, compound 6p from a study displayed better in vitro activity on some human cancer cell lines than the approved drug sorafenib.[3]

-

Kinase Inhibition: These anticancer picolinamides often exert their effects through the inhibition of key kinases involved in cell proliferation and survival, such as Aurora-B kinase and c-Met.[3][6]

-

Substitutions on the Phenylthio Group: Modifications on the phenylthio moiety at the 4-position of the picolinamide core significantly impact anticancer activity.

Table 2: Anticancer Activity of N-Methylpicolinamide-4-thiol Derivatives

| Compound ID | Substitution on Phenylthio Ring | Target Cancer Cell Line | IC50 (µM) |

| 6p | 3-(Trifluoromethyl)benzamido | HepG2 | Potent |

| 6k | 3-(Trifluoromethyl)benzamido | - | - |

| 6l | 4-(Trifluoromethyl)benzamido | - | - |

Data synthesized from literature reports for illustrative purposes.[3]

Picolinamides as Enzyme Inhibitors

The picolinamide scaffold has been successfully employed to develop inhibitors of various enzymes implicated in metabolic and neurological disorders.[4][7]

Key SAR Insights for Picolinamide-Based Enzyme Inhibitors:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 6-substituted picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme involved in metabolic syndrome and diabetes.[4]

-

Acetylcholinesterase (AChE) Inhibitors: Picolinamide derivatives containing a dimethylamine side chain have shown potent inhibitory activity against AChE, a key target in Alzheimer's disease therapy. The position of the dimethylamine side chain markedly influences inhibitory activity and selectivity.[7]

The Picolinimidamide Frontier: Synthesis and Prospective SAR

While the SAR of picolinamides is well-established, the corresponding picolinimidamides remain a largely unexplored chemical space. The replacement of the amide carbonyl oxygen with a nitrogen atom to form an imidamide (also known as an amidine) fundamentally alters the molecule's electronic and steric properties, offering new possibilities for therapeutic intervention.

Synthesis of Picolinimidamide Analogs

The most direct and widely used method for the synthesis of amidines from nitriles is the Pinner reaction .[7][8][9][10][11] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.

Experimental Protocol: General Procedure for the Synthesis of Picolinimidamides via the Pinner Reaction

-

Pinner Salt Formation:

-

Dissolve the starting picolinonitrile derivative in an anhydrous alcohol (e.g., ethanol).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

-

Stir the reaction mixture at 0°C for several hours, monitoring the formation of the Pinner salt precipitate.

-

Isolate the Pinner salt by filtration and wash with anhydrous diethyl ether.

-

-

Amidine Formation:

-

Suspend the isolated Pinner salt in a solution of ammonia in an appropriate solvent (e.g., ethanol).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the resulting picolinimidamide derivative by column chromatography or recrystallization.

-

Diagram: Pinner Reaction for Picolinimidamide Synthesis

Caption: General workflow for the synthesis of picolinimidamides from picolinonitriles via the Pinner reaction.

Prospective Structure-Activity Relationship of Picolinimidamide Analogs

In the absence of extensive experimental data, we can extrapolate from the known SAR of picolinamides and fundamental medicinal chemistry principles to propose a prospective SAR for picolinimidamide analogs.

Hypothetical SAR Insights for Picolinimidamide Analogs:

-

Enhanced Basicity and Hydrogen Bonding: The imidamide moiety is more basic than the corresponding amide. This increased basicity could lead to stronger ionic interactions with acidic residues in a biological target. The imidamide group also presents an additional hydrogen bond donor, potentially forming more extensive hydrogen bond networks.

-

Bioisosteric Replacement: The imidamide group can be considered a bioisostere of the amide group. In cases where the carbonyl oxygen of the picolinamide acts as a hydrogen bond acceptor, the sp2-hybridized nitrogen of the imidamide could serve a similar role.

-

Impact of N-Substitution:

-

Unsubstituted Imidamide (-C(=NH)NH2): The parent picolinimidamide, with its unsubstituted amidine group, would be highly polar and capable of forming multiple hydrogen bonds.

-

N-Alkyl/Aryl Imidamides (-C(=NH)NHR): Substitution on the terminal nitrogen of the imidamide will modulate lipophilicity and steric bulk, similar to the SAR observed for picolinamides. These substitutions will be crucial for tuning pharmacokinetic properties and target selectivity.

-

N,N'-Disubstituted Imidamides (-C(=NR')NHR): Further substitution on the imino nitrogen would significantly alter the electronics and steric profile, offering another avenue for optimization.

-

Diagram: Proposed Pharmacophore for Picolinimidamide Analogs

Caption: A hypothetical pharmacophore model for picolinimidamide analogs highlighting key interaction points.

Future Directions and Conclusion

The picolinamide scaffold has a proven track record in the discovery of potent and selective therapeutic agents. This guide has synthesized the key structure-activity relationships that govern the biological effects of picolinamide analogs, providing a solid foundation for future drug discovery efforts.

The picolinimidamide core, while underexplored, represents a promising frontier for medicinal chemists. The synthetic accessibility of these analogs via the Pinner reaction, coupled with their unique electronic and hydrogen bonding properties, suggests that they could offer advantages over their picolinamide counterparts for certain biological targets.

Future research should focus on the systematic synthesis and biological evaluation of picolinimidamide libraries. By applying the principles outlined in this guide, researchers can rationally design and optimize picolinimidamide analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately unlocking the full therapeutic potential of this intriguing scaffold.

References

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 7. 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US11284620B2 - Picolinamide compounds with fungicidal activity - Google Patents [patents.google.com]

- 11. Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 5-Chloropicolinimidamide Hydrochloride: A Technical Guide to its Synthesis and Application as a Strategic Synthetic Intermediate

This in-depth technical guide explores the synthesis, characterization, and strategic applications of 5-Chloropicolinimidamide hydrochloride. While the specific historical moment of its first synthesis is not prominently documented in publicly available literature, its significance lies in its role as a versatile intermediate in medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemical principles underpinning its synthesis and utility. The methodologies described herein are grounded in established, reliable chemical transformations, particularly the venerable Pinner reaction, and are presented with the scientific integrity and practical insight expected in the field.

The Strategic Importance of the Picolinimidamide Scaffold

The picolinimidamide moiety is a recurring structural motif in a diverse array of biologically active molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a valuable pharmacophore. The introduction of a chlorine atom at the 5-position of the pyridine ring, as in 5-Chloropicolinimidamide, serves to modulate the electronic properties and lipophilicity of the molecule, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Pinner Reaction: A Cornerstone in Amidine Synthesis

The most probable and widely applicable synthetic route to this compound is the Pinner reaction. First described by Adolf Pinner in 1877, this acid-catalyzed reaction provides a reliable method for converting nitriles into amidines via an intermediate imino ester salt, often referred to as a Pinner salt.[1][2][3] The reaction proceeds in two distinct stages, demanding careful control of reaction conditions to ensure high yields and purity.

Mechanism of the Pinner Reaction

The Pinner reaction is initiated by the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt.[1][2][4] This is followed by the reaction of the Pinner salt with ammonia or an amine to yield the desired amidine.[2][4] The entire process must be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate to an ester.[2][4]

The key steps of the mechanism are as follows:

-

Protonation of the Nitrile: The nitrile is activated by protonation with a strong acid, typically hydrogen chloride gas, rendering the nitrile carbon more electrophilic.[4]

-

Nucleophilic Attack by Alcohol: An anhydrous alcohol attacks the electrophilic carbon of the protonated nitrile, leading to the formation of an imidate.

-

Formation of the Pinner Salt: The imidate is subsequently protonated to form the stable imino ester hydrochloride salt (Pinner salt).

-

Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the alkoxy group and form the final amidine hydrochloride.

Caption: Generalized workflow for the synthesis of this compound via the Pinner reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound from 5-chloropicolinonitrile.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 5-Chloropicolinonitrile | 89808-93-5 | 138.56 g/mol | 10.0 g |

| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 100 mL |

| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 g/mol | Excess |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 g/mol | 200 mL |

| Ammonia (7N in Methanol) | 7664-41-7 | 17.03 g/mol | 50 mL |

Procedure:

Part A: Formation of the Pinner Salt (Ethyl 5-chloropicolinimidate hydrochloride)

-

A solution of 5-chloropicolinonitrile (10.0 g) in anhydrous ethanol (100 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0 °C in an ice-water bath.

-

Dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is stoppered and stored at 0-4 °C for 24 hours to allow for the precipitation of the Pinner salt.

-

The precipitated white solid is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether (2 x 50 mL), and dried under vacuum to yield the ethyl 5-chloropicolinimidate hydrochloride.

Part B: Ammonolysis to this compound

-

The dried Pinner salt from Part A is suspended in a solution of ammonia in methanol (7N, 50 mL) at 0 °C.

-

The mixture is stirred at room temperature for 12-18 hours in a sealed flask.

-

The solvent is removed under reduced pressure.

-

The resulting solid is triturated with anhydrous diethyl ether, filtered, and dried under vacuum to afford this compound as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the pyridine ring and the amidinium protons. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the amidinium carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base of 5-chloropicolinimidamide. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H stretching. |

| Melting Point | A sharp melting point is indicative of high purity. |

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The amidine functionality can be further elaborated, or it can act as a key pharmacophoric element. Its utility is particularly notable in the development of:

-

Enzyme Inhibitors: The amidine group can mimic the guanidinium group of arginine, enabling it to interact with the active sites of enzymes such as kinases and proteases.

-

Receptor Agonists and Antagonists: The hydrogen bonding capabilities of the amidine moiety allow for specific interactions with receptor binding pockets.

-

Antimicrobial and Antiviral Agents: The picolinimidamide scaffold has been incorporated into compounds with demonstrated activity against a range of pathogens.

Caption: Applications of this compound in medicinal chemistry.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its synthesis, primarily achieved through the robust and well-established Pinner reaction, provides a reliable source of this important building block. A thorough understanding of the underlying reaction mechanism and careful control of the experimental parameters are paramount to achieving high yields and purity. The strategic incorporation of this intermediate allows for the exploration of new chemical space and the development of novel therapeutic agents.

References

Methodological & Application

Leveraging 5-Chloropicolinimidamide Hydrochloride for the Synthesis of Novel Picolinamide-Based Tau Aggregation Inhibitors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[1] The development of small molecules that can inhibit this aggregation process is a promising therapeutic strategy.[2] This application note provides a comprehensive guide for the use of 5-Chloropicolinimidamide hydrochloride as a versatile precursor for the synthesis of a library of N-aryl picolinamide derivatives. We present a detailed synthetic protocol, methods for biophysical characterization, and a framework for interpreting structure-activity relationships (SAR). The protocols are designed to be self-validating, incorporating essential steps for purification and characterization to ensure the integrity of the generated compounds for screening as potential Tau aggregation inhibitors.

Introduction: The Rationale for Targeting Tau Aggregation

Tau is an intrinsically disordered protein that, in its native state, stabilizes microtubules in neurons.[3][4] In tauopathies, Tau becomes hyperphosphorylated, detaches from microtubules, and begins to self-assemble into toxic oligomers and, eventually, insoluble neurofibrillary tangles (NFTs).[3] The accumulation of these aggregates is strongly correlated with neuronal dysfunction and cognitive decline, making the inhibition of Tau aggregation a critical therapeutic target.[4]

Small-molecule inhibitors can interfere with this process by binding to monomeric or oligomeric Tau, preventing the conformational changes necessary for fibril formation.[5][6] The picolinamide scaffold represents a promising starting point for inhibitor design due to its rigid, planar structure and its capacity for hydrogen bonding interactions, which are crucial for binding to the amyloidogenic regions of Tau, such as the PHF6 (VQIVYK) and PHF6* (VQIINK) hexapeptide motifs.[3][7]

This guide details the strategic use of this compound, a reactive and functionalized precursor, to efficiently generate a diverse library of picolinamide-based compounds for subsequent screening and optimization as Tau aggregation inhibitors.

Synthetic Strategy and Workflow

The core of our strategy is the conversion of the picolinimidamide moiety into a stable N-aryl picolinamide via reaction with a primary aromatic amine (an aniline derivative). The imidamide group is an activated precursor that facilitates amide bond formation under relatively mild conditions. The chloro-substituent on the pyridine ring serves two purposes: it electronically modifies the ring, influencing its binding properties, and it provides a valuable chemical handle for post-synthesis diversification using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further explore the chemical space.

The overall experimental workflow is designed to move efficiently from synthesis to biological evaluation.

Figure 1: General workflow from precursor to hit identification.

Detailed Experimental Protocols

Protocol: Synthesis of N-Aryl-5-Chloropicolinamides

This protocol describes a general procedure for the reaction of this compound with a representative aryl amine.

Causality Behind Choices:

-

Solvent: A high-boiling point, aprotic solvent like Dioxane or Toluene is chosen to facilitate the reaction, which may require heating, without participating in the reaction.[8]

-

Base: A non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the precursor and the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the aniline nucleophile.

-

Temperature: Elevated temperatures are often required to overcome the activation energy for amide bond formation from an imidamide precursor. The specific temperature should be optimized for each aniline.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-methoxyaniline, 3-fluoroaniline, etc.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Add the desired substituted aniline (1.1 eq).

-

Add anhydrous 1,4-Dioxane to create a solution with a concentration of approximately 0.1 M with respect to the precursor.

-

Add triethylamine (2.5 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification and Characterization

Causality Behind Choices:

-

Purification: Flash column chromatography is the standard method for purifying small organic molecules, separating the desired product from unreacted starting materials and byproducts based on polarity.

-

Characterization: A combination of NMR (¹H and ¹³C) and Mass Spectrometry (MS) is essential to unambiguously confirm the chemical structure of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is used to determine its purity, which is critical for accurate biological data.

Procedure:

-

Purify the crude product obtained from step 3.1 via silica gel flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

Obtain the mass of the pure product and calculate the percentage yield.

-

Structural Verification:

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (exact mass).

-

-

Purity Analysis:

-

Analyze the final compound by HPLC. Purity should be >95% for use in biological assays.

-

Biophysical and Cellular Characterization

Protocol: In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)

This assay measures the extent of Tau fibril formation by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[9]

Causality Behind Choices:

-

Tau Construct: A fragment of Tau containing the microtubule-binding repeat domain (e.g., K18 or K19) is often used as it contains the aggregation-prone hexapeptide motifs and aggregates more readily than full-length Tau.[10]

-

Inducer: Heparin or arachidonic acid is used as a polyanionic inducer to overcome the kinetic barrier of Tau aggregation in vitro, allowing the process to occur on a practical timescale.[9]

-

Thioflavin T: ThT is the gold-standard dye for detecting amyloid fibril formation due to its specificity and large fluorescence enhancement upon binding.[11]

References

- 1. Assays for the Screening and Characterization of Tau Aggregation Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. Development of tau aggregation inhibitors for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]

- 4. Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemoinformatics Analyses of Tau Ligands Reveal Key Molecular Requirements for the Identification of Potential Drug Candidates against Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles [mdpi.com]

- 9. Identification of Small Molecule Inhibitors of Tau Aggregation by Targeting Monomeric Tau As a Potential Therapeutic Approach for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Note & Protocol: Preparation and Handling of 5-Chloropicolinimidamide Hydrochloride Stock Solutions

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5-Chloropicolinimidamide hydrochloride (CAS No. 1179360-48-5). The protocol herein is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of experimental results. Emphasis is placed on addressing the compound's physicochemical properties, particularly its potential hygroscopicity, and outlining best practices for safe and effective laboratory use. This guide includes detailed, step-by-step instructions for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), calculations for various concentrations and volumes, and recommendations for long-term storage and the preparation of dilute working solutions.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties is foundational to its proper handling and use in experimental settings. This compound is a research chemical whose integrity is paramount for reliable data.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1179360-48-5 | [1] |

| Molecular Formula | C₆H₇Cl₂N₃ | Inferred from free base[2] and HCl salt |

| Molecular Weight | 192.05 g/mol | Calculated from formula |

| Appearance | Solid, crystalline powder (typical for hydrochloride salts) | General chemical knowledge |

| Solubility | Solubility should be empirically determined. DMSO is a recommended starting solvent.[3] Hydrochloride salts often exhibit increased aqueous solubility compared to their free base form.[4][5] |

Critical Safety Information (GHS Classification):

This compound must be handled with appropriate caution in a laboratory setting.[1]

-

Hazard Statements:

-

Mandatory Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area, preferably a chemical fume hood.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Always wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P403 + P233 & P405: Store in a well-ventilated place, keep the container tightly closed, and store locked up.[1]

-

Critical Handling Considerations: Hygroscopicity

A significant factor influencing the accuracy of stock solution concentration is the hygroscopic nature of many chemical solids, particularly hydrochloride salts.[6] Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to an inaccurate weighing of the solute, thereby compromising the final concentration of the stock solution.[7][8][9]

Best Practices for Handling Hygroscopic Reagents:

-

Minimize Atmospheric Exposure: The container should be opened only for the brief period required to weigh the compound.[7] The container must be resealed tightly immediately after use.[7]

-

Proper Storage: Store the primary container in a desiccator containing an active desiccant (e.g., silica gel) to maintain a low-humidity environment.[8][9] For larger containers, desiccant pouches can be suspended inside the container, ensuring they do not come into direct contact with the product.[10]

-

Equilibration: Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing Procedure: Weigh the required amount of powder rapidly. Do not leave the compound exposed on the balance for an extended period.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. The choice of DMSO as a solvent is based on its broad utility for dissolving organic molecules for biological research.[3] It is critical to use anhydrous (dry) DMSO, as the solvent itself is hygroscopic and any absorbed water can impact compound solubility.[3]

Materials and Equipment

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (accurate to 0.1 mg or better)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator bath (optional)

Molarity and Mass Calculations

The fundamental relationship for calculating the required mass of the solute is:

Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) [11]

Example Calculation for 1 mL of a 10 mM Stock Solution:

-

Desired Concentration: 10 mM = 0.01 mol/L

-

Desired Volume: 1 mL = 0.001 L

-

Molecular Weight: 192.05 g/mol

Mass (mg) = (0.01 mol/L) × (0.001 L) × (192.05 g/mol ) × (1000 mg/g) = 1.92 mg

Mass Requirements for Common Stock Solution Volumes:

| Desired Final Concentration | Volume: 1 mL | Volume: 5 mL | Volume: 10 mL |

| 1 mM | 0.192 mg | 0.960 mg | 1.92 mg |

| 10 mM | 1.92 mg | 9.60 mg | 19.20 mg |

| 50 mM | 9.60 mg | 48.01 mg | 96.02 mg |

Step-by-Step Experimental Procedure

-

Preparation: Bring the vial of this compound to room temperature before opening.

-

Weighing: Tare a sterile, empty microcentrifuge tube or vial on the analytical balance. Carefully weigh the calculated mass (e.g., 1.92 mg for 1 mL of 10 mM solution) of the compound directly into the tared vial.

-

Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the weighed compound.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

-

Expert Tip: If dissolution is slow, brief sonication in a water bath or gentle warming (to no more than 37°C) can be employed to facilitate the process.[3]

-

-

Aliquoting: To preserve the integrity of the stock solution, it is highly recommended to aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This critical step prevents degradation that can occur from repeated freeze-thaw cycles.[3]

-

Labeling and Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately under the recommended conditions (see Section 5).

Visual Workflow for Stock Solution Preparation

The following diagram provides a visual summary of the protocol for preparing the this compound stock solution.

Caption: Workflow for preparing stock solutions.

Storage and Stability

Proper storage is essential to maintain the potency and stability of the stock solution over time.

-

Temperature: For long-term storage, aliquots should be stored at -20°C or, preferably, -80°C.[3]

-

Light Protection: Store aliquots in amber vials or a light-protected container to prevent photodegradation.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[3] The practice of aliquoting is the most effective strategy to mitigate this risk.

-

Stability Assessment: The long-term stability of the compound in the chosen solvent and storage conditions has not been formally reported.[12] For critical applications, it is advisable to perform periodic quality control checks or prepare fresh stock solutions after an extended period (e.g., > 6 months).

Preparation of Working Solutions (Dilution Protocol)

For most experiments, the concentrated stock solution will need to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. The dilution calculation is performed using the following formula:

Where:

-

M₁ = Molarity of the stock solution (e.g., 10 mM)

-